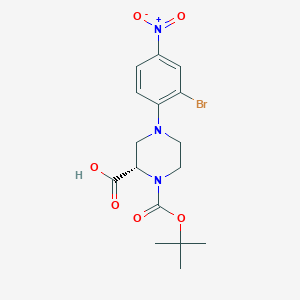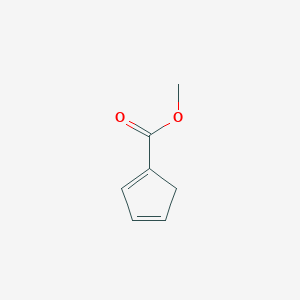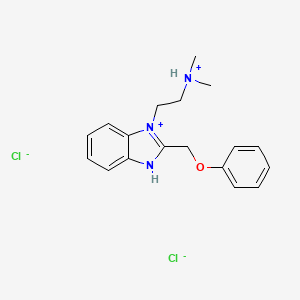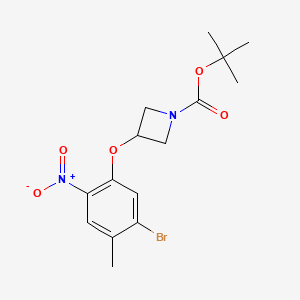
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-nitrophenyl group and a tert-butoxy-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Bromo-Nitrophenyl Group: This step involves the bromination and nitration of a phenyl ring, followed by its attachment to the piperazine ring.
Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butoxy-carbonyl group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Piperazines: Formed from nucleophilic substitution of the bromo group.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in the design of chemical probes to study biological pathways.
Industrial Applications: Employed in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo-nitrophenyl group can interact with enzyme active sites, while the piperazine ring can enhance binding affinity. The tert-butoxy-carbonyl group serves as a protective group during synthesis but can be removed to expose reactive amine functionalities.
Vergleich Mit ähnlichen Verbindungen
- (S)-4-(2-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Iodo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Comparison:
- Uniqueness: The bromo group in (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct reactivity compared to chloro, fluoro, and iodo analogs. This can influence the compound’s interaction with biological targets and its overall chemical behavior.
- Reactivity: The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups but less reactive than the iodo group.
Eigenschaften
Molekularformel |
C16H20BrN3O6 |
|---|---|
Molekulargewicht |
430.25 g/mol |
IUPAC-Name |
(2S)-4-(2-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-5-4-10(20(24)25)8-11(12)17/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI-Schlüssel |
VCGXLNVMOUMYHR-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)






![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
